molecular formula C13H8N4O3S B5704434 N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B5704434
M. Wt: 300.29 g/mol
InChI Key: MBJXONHVGQZRPW-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the nitrophenyl group and the benzothiadiazole moiety in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 3-nitroaniline with 1,2,3-benzothiadiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The benzothiadiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 3-aminophenyl-1,2,3-benzothiadiazole-5-carboxamide.

    Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the benzothiadiazole moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as potential cytotoxic effects on cancer cell lines.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities. It may serve as a lead compound for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group and benzothiadiazole moiety may interact with enzymes or receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Comparison with Similar Compounds

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide can be compared with other benzothiadiazole derivatives and nitrophenyl compounds:

    Similar Compounds: 3-nitrophenyl-1,2,3-benzothiadiazole, 3-aminophenyl-1,2,3-benzothiadiazole, and 3-nitrophenyl-1,2,3-thiadiazole.

    Uniqueness: The presence of both the nitrophenyl group and the benzothiadiazole moiety in this compound contributes to its unique chemical and biological properties

Properties

IUPAC Name

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-13(8-4-5-12-11(6-8)15-16-21-12)14-9-2-1-3-10(7-9)17(19)20/h1-7H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJXONHVGQZRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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